CYP2A6-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

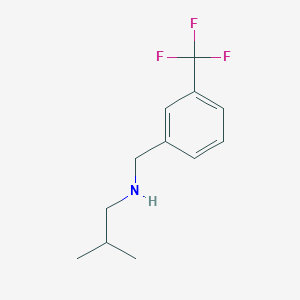

2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-9(2)7-16-8-10-4-3-5-11(6-10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHUWDZYTSQJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Understanding the Inhibition of CYP2A6: A Technical Guide for Researchers

Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a specific molecule designated "CYP2A6-IN-2". Therefore, this document provides a comprehensive technical guide on the general mechanisms of action for cytochrome P450 2A6 (CYP2A6) inhibitors, utilizing data from well-characterized inhibitory compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to CYP2A6

Cytochrome P450 2A6 (CYP2A6) is a key enzyme in the cytochrome P450 superfamily, primarily expressed in the liver.[1][2] It plays a crucial role in the metabolism of various xenobiotics, including pharmaceuticals, procarcinogens, and nicotine.[3][4][5] Notably, CYP2A6 is the principal enzyme responsible for the metabolic inactivation of nicotine to cotinine.[3][4][6] The gene encoding CYP2A6 is highly polymorphic, leading to significant interindividual and interethnic variations in its expression and activity.[1][3]

The inhibition of CYP2A6 is a critical area of research for several reasons, including:

-

Smoking Cessation: By inhibiting nicotine metabolism, the desire to smoke may be reduced.

-

Drug-Drug Interactions: Understanding how drugs inhibit CYP2A6 can prevent adverse reactions when co-administered with drugs metabolized by this enzyme.

-

Cancer Prevention: Inhibition of CYP2A6 can prevent the metabolic activation of certain procarcinogens.

This guide will delve into the mechanisms of CYP2A6 inhibition, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanisms of CYP2A6 Inhibition

The inhibition of CYP2A6 can occur through several mechanisms, broadly categorized as reversible and irreversible inhibition.

2.1 Reversible Inhibition: Reversible inhibitors bind to the enzyme through non-covalent interactions and can be readily dissociated from the enzyme. This type of inhibition can be further classified into:

-

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

2.2 Irreversible Inhibition: Irreversible inhibitors, often referred to as mechanism-based inhibitors (MBIs), form a covalent bond with the enzyme, leading to its permanent inactivation. These inhibitors are typically substrates for the enzyme and are converted to a reactive intermediate that then inactivates the enzyme. Chalepensin is an example of a mechanism-based inhibitor of CYP2A6.[7]

Quantitative Data on Known CYP2A6 Inhibitors

The following table summarizes the inhibitory potency of several well-characterized CYP2A6 inhibitors.

| Inhibitor | Inhibition Type | IC50 (µM) | Ki (µM) | System | Substrate | Reference |

| Pilocarpine | Reversible | 5.31 | - | Human Liver Microsomes | Coumarin | [8] |

| Diethyldithiocarbamic acid (DDC) | Reversible | 156.35 | - | Human Liver Microsomes | Coumarin | [8] |

| Rifampicin | Reversible | 38.81 | - | Human Liver Microsomes | Coumarin | [8] |

| Tranylcypromine | Reversible | - | >10-fold preference for CYP2A6 over CYP2A13 | Recombinant Purified Enzyme | p-Nitrophenol | [9] |

| (R)-(+)-Menthofuran | Reversible | - | >10-fold preference for CYP2A6 over CYP2A13 | Recombinant Purified Enzyme | p-Nitrophenol | [9] |

| 8-Methoxypsoralen (8-MOP) | Reversible | - | 6-fold lower for CYP2A13 than CYP2A6 | Recombinant Purified Enzyme | p-Nitrophenol | [9] |

| Tryptamine | Reversible | - | Moderate preference | Recombinant Purified Enzyme | p-Nitrophenol | [9] |

| Chalepensin | Mechanism-Based | - | - | Human Liver Microsomes & Recombinant CYP2A6 | Coumarin | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CYP2A6 inhibitors.

4.1 In Vitro CYP2A6 Inhibition Assay using Human Liver Microsomes

This protocol is a standard method for determining the inhibitory potential of a compound on CYP2A6 activity.

-

Materials:

-

Human Liver Microsomes (HLMs)

-

CYP2A6 Substrate (e.g., Coumarin)

-

Test Inhibitor Compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate Buffer (pH 7.4)

-

HPLC system with a fluorescence detector

-

-

Procedure:

-

Prepare a reaction mixture containing HLMs, phosphate buffer, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the CYP2A6 substrate (coumarin) and the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the formation of the metabolite (7-hydroxycoumarin).

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

-

4.2 Determination of Ki and Inhibition Mechanism

This protocol is used to determine the inhibition constant (Ki) and the mechanism of reversible inhibition.

-

Procedure:

-

Follow the general procedure for the in vitro inhibition assay described above.

-

Vary the concentrations of both the substrate (coumarin) and the inhibitor.

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation for different inhibition models (competitive, non-competitive, uncompetitive).

-

4.3 Mechanism-Based Inhibition Assay

This protocol is designed to evaluate time- and NADPH-dependent inactivation of CYP2A6.

-

Procedure:

-

Primary Incubation: Pre-incubate the inhibitor with HLMs and an NADPH regenerating system for various time points.

-

Secondary Incubation: Dilute the primary incubation mixture into a secondary reaction mixture containing a high concentration of the CYP2A6 substrate (coumarin) and NADPH to measure the remaining enzyme activity.

-

Measure the rate of metabolite formation in the secondary incubation.

-

Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the inactivation rate constant (k_inact) and the half-life of inactivation (t_1/2).

-

Visualizations

5.1 Signaling Pathway of CYP2A6-Mediated Metabolism

References

- 1. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. CYP2A6 - Wikipedia [en.wikipedia.org]

- 5. genecards.org [genecards.org]

- 6. Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metabolic characteristics of cytochrome P-450 2A6 in Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

CYP2A6-IN-2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP2A6-IN-2 is a chemical compound identified as an inhibitor of the Cytochrome P450 2A6 (CYP2A6) enzyme. As a critical enzyme in human drug metabolism, particularly for the oxidation of nicotine, CYP2A6 is a significant target in research aimed at smoking cessation and understanding the metabolism of various xenobiotics. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside general methodologies for assessing its inhibitory activity against CYP2A6.

Chemical Structure and Properties

Detailed information regarding the chemical identity and physical properties of this compound is essential for its application in research and drug development.

| Property | Value |

| Molecular Formula | C₁₂H₁₆F₃N |

| Molecular Weight | 231.26 g/mol |

| IUPAC Name | N-(2-methylpropyl)-1-[3-(trifluoromethyl)phenyl]methanamine |

| CAS Number | 912291-11-3 |

| SMILES | FC(C1=CC(CNCC(C)C)=CC=C1)(F)F |

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Pharmacological Properties

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific CYP2A6 inhibitors are often proprietary or published within specific research articles. However, a general methodology for assessing the inhibitory potential of a compound like this compound against CYP2A6 is outlined below.

CYP2A6 Inhibition Assay (In Vitro)

This protocol describes a common method for determining the IC₅₀ of an inhibitor using human liver microsomes or recombinant CYP2A6 enzyme.

Materials:

-

Human Liver Microsomes (HLM) or recombinant human CYP2A6

-

This compound (or other test inhibitor)

-

Coumarin (CYP2A6 probe substrate)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

7-hydroxycoumarin (standard for quantification)

-

96-well microplates

-

Incubator

-

Fluorescence plate reader or LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution to achieve a range of desired concentrations.

-

Prepare a stock solution of coumarin in buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes or recombinant CYP2A6 enzyme to each well containing potassium phosphate buffer.

-

Add the various concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the coumarin substrate and the NADPH regenerating system to each well.

-

-

Reaction Termination:

-

After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by adding cold acetonitrile.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate.

-

Quantify the formation of the metabolite, 7-hydroxycoumarin, using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm) or by a more sensitive method like LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Figure 2: Experimental Workflow for CYP2A6 Inhibition Assay

Caption: General workflow for an in vitro CYP2A6 inhibition assay.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound directly interacts with or modulates specific signaling pathways. Its primary mechanism of action is understood to be the direct inhibition of the CYP2A6 enzyme. The downstream effects of this inhibition would be related to the altered metabolism of CYP2A6 substrates rather than direct interaction with signaling cascades. For instance, by inhibiting nicotine metabolism, this compound can indirectly affect nicotinic acetylcholine receptor (nAChR) signaling by maintaining higher levels of nicotine, which is an agonist for these receptors.

Figure 3: Logical Relationship of this compound Action

Caption: Indirect influence of this compound on nAChR signaling.

Conclusion

This compound is a specific inhibitor of the CYP2A6 enzyme, characterized by its distinct chemical structure. While detailed pharmacological data for this compound is not widely published, its utility as a research tool for studying CYP2A6-mediated metabolism, particularly of nicotine, is evident. The provided general experimental protocol for assessing CYP2A6 inhibition serves as a foundational method for researchers investigating the activity of this and similar compounds. Further studies are warranted to fully elucidate the quantitative inhibitory potency and potential therapeutic applications of this compound.

Introduction: The Role of CYP2A6 in Nicotine Metabolism and Smoking Cessation

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel CYP2A6 inhibitors.

Cytochrome P450 2A6 (CYP2A6) is a key human enzyme primarily expressed in the liver, responsible for the metabolic clearance of several xenobiotics. Crucially, it is the principal enzyme for the metabolism of nicotine, the addictive component in tobacco.[1][2] CYP2A6 metabolizes approximately 70-80% of nicotine into its inactive metabolite, cotinine.[3] This metabolic rate directly influences nicotine levels in the blood and brain. Individuals with faster CYP2A6 metabolism clear nicotine more quickly, which often leads to increased smoking to maintain nicotine levels, deeper dependence, and greater difficulty in quitting.[4][5]

Conversely, individuals with genetically slower CYP2A6 metabolism tend to smoke fewer cigarettes, are less likely to become dependent, and have higher success rates when attempting to quit.[3][4] This observation forms the therapeutic rationale for developing CYP2A6 inhibitors. By pharmacologically mimicking the slow metabolizer phenotype, an inhibitor can slow down nicotine clearance, leading to sustained nicotine levels from less frequent tobacco use. This is expected to reduce cravings and withdrawal symptoms, thereby aiding smoking cessation efforts.[4][6] The development of potent and selective CYP2A6 inhibitors is therefore a promising strategy for treating tobacco dependence.[4]

Discovery Strategies for Novel CYP2A6 Inhibitors

The discovery of new CYP2A6 inhibitors employs a range of strategies, from screening natural sources to rational, computer-aided drug design.

High-Throughput Screening (HTS)

HTS involves testing large libraries of chemical compounds for their ability to inhibit CYP2A6 activity. This is typically done using recombinant human CYP2A6 enzymes or human liver microsomes (HLMs). The activity is monitored by measuring the metabolism of a specific probe substrate, such as coumarin, which is converted to 7-hydroxycoumarin, a fluorescent product. A decrease in fluorescence in the presence of a test compound indicates potential inhibition.

Virtual Screening and Structure-Based Design

With the availability of the X-ray crystal structure of CYP2A6, virtual screening has become a powerful tool.[7] This approach involves computationally docking large numbers of molecules from chemical databases into the enzyme's active site to predict their binding affinity.

Pharmacophore modeling is another key in silico technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the CYP2A6 active site.[2][8] These models are built using the structures of known potent inhibitors and are then used to screen databases for new compounds that match the pharmacophore query.[1][2] Key features for CYP2A6 inhibition often include a hydrogen bond acceptor to interact with Asn297 in the active site and a basic nitrogen atom that can coordinate with the heme iron.[7][9]

Natural Products

Natural products are a rich source of potential CYP2A6 inhibitors.[3] Compounds derived from plants, such as coumarins and certain flavonoids found in grapefruit juice, have been shown to inhibit CYP2A6.[3][10] For example, a systematic review identified 55 natural compounds with significant CYP2A6 inhibitory activity (IC₅₀ < 100 µM and/or Ki < 50 µM).[3] These natural scaffolds can also serve as starting points for the synthesis of more potent and selective derivatives.[3]

Synthesis of Novel CYP2A6 Inhibitors

Once lead compounds are identified, chemical synthesis is employed to create analogues for structure-activity relationship (SAR) studies and lead optimization. Pyridine-based compounds, mimicking the pyridine ring of nicotine, are a well-explored class of synthetic inhibitors.[4][11]

Synthesis of Pyridine-Based Inhibitors

Many synthetic efforts focus on modifying the pyridine scaffold.[11] For example, attaching imidazole or propargyl ether groups at the 3-position of the pyridine ring has yielded promising inhibitors.[4] Hydrogen-bonding interactions are crucial for effective binding within the P450 2A6 active site.[4][11]

Example Synthesis Scheme: The synthesis of 3-((1H-imidazol-1-yl)methyl)pyridine involves the reaction of 3-chloromethylpyridine hydrochloride with an excess of imidazole in a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 100 °C).[11]

Similarly, ether linkages can be formed, for instance, by reacting a hydroxypyridine with propargyl bromide to create propargyloxy-pyridine derivatives.[11] These synthetic routes allow for systematic modification of the lead structure to improve potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Standardized assays are essential for characterizing and comparing the potency and mechanism of new inhibitors.

CYP2A6 Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of an inhibitor required to reduce CYP2A6 activity by 50% (IC₅₀).

-

Materials :

-

Recombinant human CYP2A6 enzyme or human liver microsomes (HLMs).

-

NADPH-regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Probe substrate: Coumarin.

-

Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate and fluorescence plate reader.

-

-

Methodology :

-

Prepare a master mix containing the buffer, CYP2A6 enzyme/microsomes, and the NADPH-regenerating system.

-

Serially dilute the test inhibitor to create a range of concentrations.

-

Add the inhibitor dilutions to the wells of the microplate. Include a positive control (known inhibitor, e.g., methoxsalen) and a negative control (solvent only).

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the coumarin substrate to all wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile or a weak acid).

-

Measure the fluorescence of the product, 7-hydroxycoumarin (Excitation: ~355 nm, Emission: ~460 nm).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[11]

-

Mechanism of Inhibition (Kᵢ Determination)

This experiment determines the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

-

Methodology :

-

The assay is set up similarly to the IC₅₀ determination.

-

The reactions are run using multiple concentrations of the probe substrate (coumarin) in the presence of several different fixed concentrations of the inhibitor.

-

Reaction rates (velocity) are determined for each combination of substrate and inhibitor concentration.

-

The data are analyzed using graphical methods, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

-

Changes in the Vmax (maximum reaction rate) and Km (Michaelis constant) in the presence of the inhibitor reveal the mechanism. For example, in competitive inhibition, Km increases while Vmax remains unchanged.

-

The Kᵢ value is calculated from the replots of the slopes or intercepts of the primary plots.

-

Quantitative Data of Known CYP2A6 Inhibitors

The potency of CYP2A6 inhibitors is typically reported as IC₅₀ or Kᵢ values. Lower values indicate higher potency. The following tables summarize data for selected inhibitors.

Table 1: Selective Inhibitors of CYP2A6

| Inhibitor | Class | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |

| Tranylcypromine | Synthetic | - | 0.05 | Competitive | [12] |

| (R)-(+)-Menthofuran | Natural Product | - | 2.0 | Competitive | [12] |

| 8-Methoxypsoralen (8-MOP) | Natural (Furanocoumarin) | - | 0.25 | Mechanism-based/Non-competitive | [10][12] |

| Tryptamine | Endogenous | - | 1.7 | Competitive | [10][12] |

| DLCI-1 | Synthetic | Potent (not specified) | - | - | [13] |

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, such as the specific substrate used and the enzyme source (recombinant vs. HLM).

Table 2: Natural Products and Derivatives with CYP2A6 Inhibitory Activity

| Inhibitor | Class | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |

| 6,7-Dihydroxycoumarin | Coumarin | 0.39 | 0.25 | Competitive | [3] |

| Phenethyl isothiocyanate (PEITC) | Isothiocyanate | - | 0.37 | - | [3] |

| Myricetin | Flavonoid | 41.4 | - | Competitive | [3] |

| Cinnamaldehyde | Aromatic Aldehyde | Potent (not specified) | - | - | [3] |

Structure-Activity Relationships (SAR)

SAR studies are vital for optimizing lead compounds into drug candidates. They reveal how modifications to a chemical structure affect its inhibitory activity.

-

Pyridine Ring: The pyridine ring is a common scaffold. Substitutions at the 3-position are often more effective than at other positions.[4]

-

Heme Coordination: A key interaction for many potent inhibitors is the formation of a coordinate covalent bond between a nitrogen atom in the inhibitor and the heme iron of the enzyme. This is often indicated by a Type II difference spectrum.[7][9]

-

Hydrogen Bonding: An interaction with the Asn297 residue in the CYP2A6 active site is critical for the high affinity of many inhibitors.[7][9] Replacing a pyridyl ring with a phenyl ring, which eliminates this hydrogen bonding potential, often decreases potency and selectivity.[7]

-

Hydrophobicity and Steric Factors: Comparative Molecular Field Analysis (CoMFA) and other QSAR models have shown that specifically located hydrophobic regions and the steric bulk of substituents are important for inhibitory potency.[2][14]

Conclusion and Future Directions

The inhibition of CYP2A6 remains a highly validated and promising target for the development of smoking cessation therapies. The discovery of novel inhibitors has been accelerated by a combination of traditional screening of natural and synthetic libraries, alongside modern in silico methods like virtual screening and pharmacophore modeling. Synthesis efforts have focused on creating analogues of known scaffolds, such as pyridine and coumarin, to optimize their pharmacological profiles.

Future research will likely focus on:

-

Improving Selectivity: Developing inhibitors that are highly selective for CYP2A6 over other CYP isoforms (e.g., CYP2A13, CYP2B6, CYP2D6) to minimize the risk of drug-drug interactions.[7]

-

Mechanism-Based Inactivators: Designing irreversible or mechanism-based inhibitors that can provide a more sustained therapeutic effect.[7]

-

Optimizing Pharmacokinetics: Ensuring that new inhibitors have favorable absorption, distribution, metabolism, and excretion (ADME) properties, making them suitable for clinical use.

-

Personalized Medicine: Using an individual's CYP2A6 genotype (i.e., their metabolic rate) to personalize smoking cessation therapy, potentially combining CYP2A6 inhibitors with other treatments for maximal efficacy.[5]

By integrating advanced computational design, innovative synthetic chemistry, and robust pharmacological testing, the development of a novel, safe, and effective CYP2A6 inhibitor for clinical use is an achievable goal.

References

- 1. Identification of novel CYP2A6 inhibitors by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of inhibitors of the nicotine metabolising CYP2A6 enzyme--an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cytochrome P450 2A6 increases nicotine's oral bioavailability and decreases smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Novel CYP2A6 Inhibitor, DLCI-1, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative structure-activity relationship analysis of inhibitors of the nicotine metabolizing CYP2A6 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to In Silico Modeling of the CYP2A6 Inhibitor Binding Pocket

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide to the computational methodologies used to model the binding of inhibitors, exemplified by "CYP2A6-IN-2," to the active site of Cytochrome P450 2A6 (CYP2A6). It covers the essential protocols, data interpretation, and visualization techniques crucial for modern drug discovery and development.

Introduction to CYP2A6 and Its Inhibition

Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human metabolism, primarily expressed in the liver.[1] It is responsible for the phase I metabolism of a variety of xenobiotics, including clinical drugs like coumarin and several procarcinogens found in tobacco smoke.[1][2] Most notably, CYP2A6 is the principal enzyme for the metabolic clearance of nicotine, converting it to cotinine in a rate-limiting step.[2][3]

The efficiency of CYP2A6-mediated nicotine metabolism directly influences smoking behavior.[1][4] Individuals with slower metabolism due to genetic variations in the CYP2A6 gene tend to smoke fewer cigarettes and have a higher success rate in quitting.[1][5][6] This has led to the strategy of inhibiting CYP2A6 to increase nicotine's bioavailability, reduce the urge to smoke, and aid in smoking cessation therapies.[7][8]

In silico modeling provides a powerful, cost-effective approach to design and screen for potent and selective CYP2A6 inhibitors.[3] By simulating the interactions between a potential inhibitor (herein referred to as IN-2) and the CYP2A6 binding pocket, researchers can predict binding affinity, understand structure-activity relationships (SAR), and optimize lead compounds before undertaking expensive and time-consuming experimental synthesis and testing.

Architecture of the CYP2A6 Binding Pocket

The CYP2A6 active site is a narrow, hydrophobic cavity located just above the enzyme's heme group.[9] Understanding its architecture is fundamental to designing effective inhibitors. X-ray crystallography and computational models have identified several key residues that govern inhibitor binding.

Key Interacting Residues:

-

Heme Group: The central iron atom of the heme is a critical interaction point for many inhibitors, which often coordinate directly with it.[7][9]

-

Asparagine 297 (Asn297): This residue is a crucial hydrogen bond donor. The side chain of Asn297 frequently forms a strong hydrogen bond with a nitrogen atom on the inhibitor's pyridine ring or other suitable acceptor groups.[7][9]

-

Threonine 305 (Thr305): Along with Asn297, this residue can also participate in hydrogen bonding with ligands.[7]

-

Aromatic Cluster: A group of phenylalanine residues (F107, F111, F118, F209, F480) forms a hydrophobic packing environment for the aromatic portions of inhibitors.[9]

-

Hydrophobic Residues: Valine 117 (V117) and Isoleucine 300 (I300) contribute to the hydrophobic nature of the active site, further stabilizing the inhibitor.[9]

Mutagenesis studies have confirmed the importance of these residues. For instance, substitutions at positions 208, 300, and 301 have been shown to have significant effects on ligand binding affinities.[10][11]

In Silico Modeling Workflow

The process of modeling the this compound interaction involves a multi-step computational workflow. This workflow begins with preparing the necessary molecular structures and progresses through docking, simulation, and energy calculations to predict the binding mode and affinity.

Caption: A generalized workflow for in silico modeling of inhibitor binding to CYP2A6.

Detailed In Silico Experimental Protocols

This section outlines the detailed methodologies for the key computational experiments involved in modeling the this compound binding pocket.

Protein and Ligand Preparation

-

Protein Structure Retrieval: Obtain the 3D crystal structure of human CYP2A6 from the Protein Data Bank (PDB). Relevant PDB IDs include 1Z10 (with coumarin), 4EJJ (with nicotine), and 2FDV (with a nicotine analog).[7][9][12]

-

Protein Preparation: Use a molecular modeling package (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools) to prepare the protein. This involves:

-

Removing water molecules and other non-essential co-solvents.

-

Adding hydrogen atoms appropriate for a physiological pH.

-

Assigning partial atomic charges using a force field (e.g., AMBER, CHARMM).

-

Performing a constrained energy minimization to relieve any steric clashes in the crystal structure.

-

-

Ligand (IN-2) Preparation:

-

Generate a 3D conformation of the inhibitor IN-2.

-

Assign partial charges and atom types consistent with the chosen force field.

-

Explore different protonation states and tautomers if applicable.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Grid Generation: Define the binding site by creating a grid box centered on the active site. This is typically centered on the co-crystallized ligand or the heme group. For CYP2A6, a grid of 40 x 40 x 40 ų is often sufficient.[13]

-

Docking Simulation: Use a docking program like AutoDock, Glide, or MOE to perform the docking calculations.[7][13][14] Algorithms like the Lamarckian Genetic Algorithm are commonly employed.[13]

-

Pose Analysis: Analyze the resulting binding poses. The best poses are selected based on:

-

Docking Score: A scoring function that estimates the binding affinity (e.g., kcal/mol).

-

Clustering: Grouping similar poses together.

-

Visual Inspection: Ensuring key interactions (e.g., H-bond with Asn297, coordination with heme) are present.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insight into the dynamic behavior and stability of the this compound complex over time.

-

System Setup:

-

Place the best-docked complex from the previous step into a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions (e.g., Cl⁻) to neutralize the system's overall charge.[9]

-

-

Energy Minimization: Perform a series of energy minimization steps to relax the system. This is often done in stages: first minimizing the positions of water and ions, then protein side chains, and finally the entire system until a convergence criterion is met.[9]

-

Equilibration: Gradually heat the system to a physiological temperature (e.g., 298.15 K or 310 K) and then run an equilibration phase (e.g., 400 ps) under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.[9]

-

Production Run: Run the main MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., via Root Mean Square Deviation - RMSD) and observe the persistence of key intermolecular interactions.

Binding Free Energy Calculation

This final step provides a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are widely used.[9]

-

Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy components (molecular mechanics energy, polar solvation energy, and non-polar solvation energy) for the complex, the protein, and the ligand individually.

-

Binding Free Energy (ΔG_bind): The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Quantitative Data on CYP2A6 Inhibition

The following tables summarize key quantitative data from various studies on CYP2A6 inhibitors, providing a reference for interpreting modeling results for a new inhibitor like IN-2.

Table 1: Binding Affinities and Inhibition Constants of Known CYP2A6 Ligands

| Compound | Type | Parameter | Value (µM) | Reference |

| Tranylcypromine | Inhibitor | Kd | 2.0 | [15] |

| Ki | 0.13 | [15] | ||

| 8-Methoxypsoralen (8-MOP) | Inhibitor | Ki | 0.25 | [15] |

| Tryptamine | Inhibitor | Ki | 1.7 | [15] |

| (S)-Nicotine | Substrate | Kd | 470 | [15] |

| Coumarin | Substrate | Km | 102 | [15] |

| 2,5,2',5'-TCB | Substrate | Ks | 9.4 | [16] |

| Pyridine Cpd. 1 (3-subst.) | Inhibitor | IC50 | Single-digit µM | [7] |

| Pyridine Cpd. 4 (3-subst.) | Inhibitor | IC50 | Single-digit µM | [7] |

| Pyridine Cpd. 6 (3-subst.) | Inhibitor | IC50 | Single-digit µM | [7] |

Kd: Dissociation constant; Ki: Inhibition constant; Km: Michaelis constant; Ks: Spectral binding constant; IC50: Half-maximal inhibitory concentration.

Table 2: Calculated Binding Free Energies and Interaction Distances

| Complex | Method | Calculated ΔG (kcal/mol) | Key Interaction Distance | Reference |

| CYP2A6-Nicotine Analog (Nic2a) | QM/MM-PBSA | Agreement with experiment | H-bond (N297 to pyridine N) | [9] |

| Heme Fe to inhibitor atom | [9] | |||

| Various Ligands | GLIDE Docking | -9.79 to -12.69 (Docking Score) | Not specified | [12] |

| Various Ligands | MM-GBSA | -35.76 to -83.60 (dG-bind Score) | Not specified | [12] |

Visualizing Key Binding Interactions

The interactions between an inhibitor and the CYP2A6 active site determine its binding affinity and selectivity. A diagram can effectively summarize these crucial contacts.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Polymorphisms of CYP2A6 and its practical consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An In Silico Method for Screening Nicotine Derivatives as Cytochrome P450 2A6 Selective Inhibitors Based on Kernel Partial Least Squares - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. Binding Free Energies for Nicotine Analogs Inhibiting Cytochrome P450 2A6 by a Combined Use of Molecular Dynamics Simulations and QM/MM-PBSA Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Residues Controlling Binding of Diverse Ligands to Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme Kinetics and Molecular Docking Studies on Cytochrome 2B6, 2C19, 2E1, and 3A4 Activities by Sauchinone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of Human CYP2A6 and Monkey CYP2A24 and 2A26 Cytochrome P450 Enzymes in the Oxidation of 2,5,2′,5′-Tetrachlorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 2A6 (CYP2A6) is a critical enzyme in human liver that plays a dual role in tobacco use and its associated cancer risk. It is the primary catalyst for the metabolic inactivation of nicotine to cotinine, influencing smoking behavior and dependence. Concurrently, CYP2A6 is responsible for the metabolic activation of several procarcinogens present in tobacco smoke, notably the tobacco-specific nitrosamines such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), converting them into DNA-damaging agents that initiate carcinogenesis. Inhibition of CYP2A6, therefore, presents a promising strategy for both smoking cessation and cancer prevention. This technical guide focuses on CYP2A6-IN-2, a recently identified inhibitor of CYP2A6, and its potential application in the study of tobacco-related carcinogenesis. This document provides a comprehensive overview of the role of CYP2A6 in cancer, the mechanism of action of this compound, available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Role of CYP2A6 in Tobacco-Related Carcinogenesis

Tobacco smoke contains a complex mixture of thousands of chemicals, including numerous procarcinogens that require metabolic activation to exert their carcinogenic effects.[1] The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, are key players in this process. CYP2A6, in particular, has been identified as a crucial enzyme in the bioactivation of major tobacco-specific nitrosamines, NNK and NNN.[2]

Genetic polymorphisms in the CYP2A6 gene that result in decreased or deficient enzyme activity have been associated with a lower risk of developing tobacco-related cancers, such as lung cancer.[3] Individuals with slower CYP2A6 metabolism tend to smoke fewer cigarettes and have a lower lifetime exposure to tobacco carcinogens due to altered nicotine pharmacokinetics and reduced activation of procarcinogens. This provides a strong rationale for the development of potent and selective CYP2A6 inhibitors as a therapeutic approach to mitigate the carcinogenic effects of tobacco.

This compound, also referred to as compound 5 and CD-5 in the literature, is a flavone-based derivative identified as an inhibitor of CYP2A6.[4][5] Its potential to modulate the metabolic activity of CYP2A6 makes it a valuable tool for researchers studying the mechanisms of tobacco-induced cancer and for the development of novel cancer prevention strategies.

This compound: A Profile of a Novel Inhibitor

This compound is a synthetic compound designed as an inhibitor of the CYP2A6 enzyme. Its investigation is primarily centered on its potential to alter nicotine metabolism and, by extension, its utility in studying tobacco dependence and carcinogenesis.

Chemical Structure

The precise chemical structure of this compound (compound 5/CD-5) is that of a flavone-based ester, specifically ethyl 2-((4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetate.[5]

Mechanism of Action

This compound acts as a competitive inhibitor of the CYP2A6 enzyme.[4] This means that it binds to the active site of the enzyme, thereby preventing the binding of endogenous substrates like nicotine and procarcinogens such as NNK. By occupying the active site, this compound reduces the rate at which CYP2A6 can metabolize these compounds. The inhibition of procarcinogen activation is a key mechanism by which this compound can be used to study and potentially prevent tobacco-related carcinogenesis.

Quantitative Data

The inhibitory potency of this compound and related compounds has been evaluated in vitro. The following table summarizes the available quantitative data for a series of flavone-based inhibitors, including a compound structurally related to this compound.

| Compound | IC50 (µM) for CYP2A6 Inhibition | Inhibition Mechanism | Reference |

| CD-1 | 37.90 | Competitive | [4] |

| CD-6 | 1.57 | Competitive | [4] |

| CD-5 (this compound) | > 50 (approximately 22% inhibition at 100 µM) | Not explicitly defined, but likely competitive based on structural similarity to other compounds in the series. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide detailed protocols for key experiments related to the study of CYP2A6 inhibitors.

Synthesis of Flavone-Based CYP2A6 Inhibitors

This protocol describes the general synthesis of flavone-based esters, which is the class of compounds to which this compound belongs.[4]

Materials:

-

Appropriate hydroxyflavone starting material

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of the hydroxyflavone in DMF, add potassium carbonate.

-

Stir the mixture at room temperature.

-

Add ethyl bromoacetate to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

After the reaction is complete, pour the mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the desired flavone-based ester.

In Vitro CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)

This assay is a standard method to determine the inhibitory activity of compounds against CYP2A6, using the fluorogenic probe substrate coumarin.[6][7]

Materials:

-

Human liver microsomes or recombinant human CYP2A6

-

Potassium phosphate buffer (pH 7.4)

-

Coumarin (substrate)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a master pre-mix containing the human liver microsomes or recombinant CYP2A6 and the NADPH regenerating system in potassium phosphate buffer.

-

Serially dilute the test inhibitor to various concentrations.

-

In a 96-well plate, add the test inhibitor dilutions.

-

Add the master pre-mix to each well.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding coumarin to each well.

-

Incubate the plate at 37°C for a specified reaction time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or by acidification).

-

Measure the fluorescence of the product, 7-hydroxycoumarin, using an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Metabolic Activation of Tobacco Procarcinogens by CYP2A6

This diagram illustrates the central role of CYP2A6 in converting tobacco-specific nitrosamines (NNK and NNN) into carcinogenic metabolites that can lead to DNA damage and tumor initiation. The point of inhibition by a CYP2A6 inhibitor is also indicated.

References

- 1. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2A6 polymorphisms and risk for tobacco-related cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Design, Synthesis, and Biological Studies of Flavone-Based Esters and Acids as Potential P450 2A6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Celery extract inhibits mouse CYP2A5 and human CYP2A6 activities via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrofluorometric analysis of CYP2A6-catalyzed coumarin 7-hydroxylation. | Sigma-Aldrich [sigmaaldrich.com]

Preliminary In Vitro Evaluation of a Novel CYP2A6 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a candidate cytochrome P450 2A6 (CYP2A6) inhibitor. CYP2A6 is a key enzyme in the metabolism of various xenobiotics, most notably nicotine, and is a target for smoking cessation therapies and for mitigating the effects of certain procarcinogens.[1][2][3][4] This document outlines the core experimental protocols, data presentation standards, and visualization of key processes to facilitate the assessment of novel inhibitory compounds.

Quantitative Data Summary

The following tables summarize typical quantitative data generated during the in vitro evaluation of a candidate CYP2A6 inhibitor.

Table 1: Inhibitory Potency against Human CYP2A6

| Parameter | Value | Substrate Used | Enzyme Source |

| IC50 | e.g., 0.5 µM | Coumarin | Human Liver Microsomes |

| Ki | e.g., 0.2 µM | Coumarin | Recombinant Human CYP2A6 |

| Mechanism of Inhibition | e.g., Competitive | Coumarin | Recombinant Human CYP2A6 |

Table 2: Selectivity Profile against Other Human CYP Isoforms

| CYP Isoform | IC50 (µM) | Fold Selectivity (IC50 Isoform / IC50 CYP2A6) |

| CYP2A13 | e.g., 5 µM | 10 |

| CYP1A2 | e.g., > 50 µM | > 100 |

| CYP2B6 | e.g., > 50 µM | > 100 |

| CYP2C9 | e.g., > 50 µM | > 100 |

| CYP2D6 | e.g., > 50 µM | > 100 |

| CYP3A4 | e.g., > 50 µM | > 100 |

Table 3: Metabolic Stability in Human Liver Microsomes

| Parameter | Value |

| t1/2 (min) | e.g., 45 |

| Intrinsic Clearance (CLint, µL/min/mg) | e.g., 15.4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CYP2A6 Inhibition Assay (IC50 Determination)

This assay determines the concentration of the inhibitor required to reduce the activity of CYP2A6 by 50%.

Materials:

-

Human Liver Microsomes (HLMs) or recombinant human CYP2A6

-

Candidate inhibitor stock solution (in DMSO)

-

CYP2A6 substrate: Coumarin

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a series of dilutions of the candidate inhibitor in the assay buffer.

-

Pre-incubate the inhibitor dilutions with HLMs or recombinant CYP2A6 in potassium phosphate buffer at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate (coumarin) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite (7-hydroxycoumarin) using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO).

-

Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Determination of Inhibition Constant (Ki) and Mechanism of Inhibition

This experiment elucidates the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's binding affinity (Ki).

Procedure:

-

The assay is set up similarly to the IC50 determination.

-

Multiple concentrations of the substrate (coumarin) are used at several fixed concentrations of the inhibitor.

-

The rate of metabolite formation is measured for each combination of substrate and inhibitor concentration.

-

The data are analyzed using graphical methods such as a Lineweaver-Burk plot or Dixon plot, and by nonlinear regression analysis of the Michaelis-Menten equation for different inhibition models to determine the Ki and the mechanism of inhibition.

Metabolic Stability Assay

This assay assesses the susceptibility of the candidate inhibitor to metabolism by liver enzymes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Candidate inhibitor

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubate the candidate inhibitor at a fixed concentration (e.g., 1 µM) with HLMs in the presence of the NADPH regenerating system at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Terminate the reaction in each aliquot with cold acetonitrile containing an internal standard.

-

Centrifuge the samples and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows in the in vitro evaluation of a CYP2A6 inhibitor.

Caption: CYP2A6 metabolic pathway for nicotine and the point of inhibition.

Caption: Workflow for the in vitro evaluation of a CYP2A6 inhibitor.

Caption: Key characteristics of a promising CYP2A6 inhibitor candidate.

References

- 1. CYP2A6 - Wikipedia [en.wikipedia.org]

- 2. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymorphisms of CYP2A6 and its practical consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Function of CYP2A6: A Technical Guide to Small Molecule Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on "CYP2A6-IN-2": Extensive searches for a specific probe designated "this compound" did not yield any publicly available information. This may indicate a novel, proprietary, or less-documented compound. Therefore, this guide will focus on well-characterized and widely utilized small molecule inhibitors as probes for the cytochrome P450 2A6 (CYP2A6) enzyme. The principles and methodologies described herein are broadly applicable for the evaluation of any potential CYP2A6 inhibitor.

Introduction to CYP2A6

Cytochrome P450 2A6 (CYP2A6) is a key enzyme in the metabolism of various xenobiotics, including pharmaceuticals, procarcinogens, and most notably, nicotine.[1][2][3] Primarily expressed in the liver, CYP2A6 is responsible for approximately 80% of the metabolic inactivation of nicotine to cotinine.[4][5] The enzyme's activity is highly variable among individuals due to extensive genetic polymorphism, which can significantly impact smoking behavior, nicotine dependence, and the efficacy of smoking cessation therapies.[1][4][6] Furthermore, CYP2A6 is involved in the bioactivation of certain procarcinogens, such as the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).[7]

Given its critical role in drug metabolism and toxicology, the development and characterization of selective chemical probes for CYP2A6 are of paramount importance. These probes are invaluable tools for:

-

Phenotyping: Determining the metabolic capacity of an individual's CYP2A6 enzyme.

-

Drug Development: Assessing the potential for drug-drug interactions involving CYP2A6.

-

Basic Research: Elucidating the enzyme's structure, function, and physiological roles.

This guide provides a comprehensive overview of the use of small molecule inhibitors as probes for CYP2A6 function, with a focus on data presentation, experimental protocols, and the visualization of key concepts.

Key Probes for CYP2A6 Function

Several compounds have been identified and characterized as potent and selective inhibitors of CYP2A6. Among the most widely used are tranylcypromine and 8-methoxypsoralen (8-MOP), which serve as benchmark inhibitors for in vitro studies.

Quantitative Inhibition Data

The potency and selectivity of CYP2A6 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following tables summarize key quantitative data for selected CYP2A6 inhibitors.

| Inhibitor | IC50 (µM) | Test System | Substrate | Reference |

| Tranylcypromine | - | Recombinant CYP2A6 | p-Nitrophenol | [8] |

| 8-Methoxypsoralen (8-MOP) | - | Recombinant CYP2A6 | p-Nitrophenol | [8] |

| Pilocarpine | 5.31 | Human Liver Microsomes | Coumarin | [9] |

| Rifampicin | 38.81 | Human Liver Microsomes | Coumarin | [9] |

| Diethyldithiocarbamic acid (DDC) | 156.35 | Human Liver Microsomes | Coumarin | [9] |

| Apigenin | 0.90 ± 0.07 | - | - | [10] |

| Kaempferol | 2.23 ± 0.12 | - | Coumarin (1 µM) | [11] |

| Myricetin | 5.84 ± 0.27 | - | Coumarin (1 µM) | [11] |

| Inhibitor | Ki (µM) | Inhibition Mode | Test System | Reference |

| Tranylcypromine | 0.13 ± 0.02 | Competitive | Recombinant CYP2A6 | [8] |

| 8-Methoxypsoralen (8-MOP) | 0.25 ± 0.10 | - | Recombinant CYP2A6 | [8] |

| (R)-(+)-Menthofuran | 2.0 | - | Recombinant CYP2A6 | [8] |

| Tryptamine | 1.7 | Competitive | Recombinant CYP2A6 | [8] |

| Kaempferol | 1.77 ± 0.47 | Competitive | - | [11] |

| Myricetin | 4.06 ± 0.52 | Competitive | - | [11] |

Note: IC50 values are dependent on experimental conditions, particularly the substrate concentration. Ki values provide a more direct measure of inhibitor potency. For competitive inhibitors, the relationship Ki ≈ IC50/2 holds true when the substrate concentration is equal to its Michaelis-Menten constant (Km).[12]

Experimental Protocols

The characterization of CYP2A6 inhibitors relies on robust in vitro assays. The following sections detail the methodologies for key experiments.

In Vitro CYP2A6 Inhibition Assay using Human Liver Microsomes

This protocol describes a typical procedure to determine the inhibitory potential of a compound on CYP2A6 activity using human liver microsomes (HLMs). The activity is measured by monitoring the 7-hydroxylation of the probe substrate coumarin.

Materials:

-

Human Liver Microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

-

Coumarin (probe substrate)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

7-Hydroxycoumarin (standard)

-

Acetonitrile (for reaction termination)

-

HPLC system with a fluorescence detector

Procedure:

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, combine HLMs, potassium phosphate buffer, and the test inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add coumarin to the mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the formation of 7-hydroxycoumarin using a validated HPLC method with fluorescence detection (excitation ~355 nm, emission ~460 nm).

-

Data Analysis: Determine the rate of 7-hydroxycoumarin formation at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Determination of Ki and Inhibition Mechanism

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a matrix of experiments is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Follow the general procedure for the in vitro inhibition assay described above.

-

Perform incubations with multiple concentrations of the probe substrate (e.g., coumarin) spanning its Km value.

-

For each substrate concentration, perform incubations with a range of inhibitor concentrations.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon plots) and non-linear regression analysis to determine the Vmax, Km, and Ki values, and to elucidate the mode of inhibition.

Visualizing Key Pathways and Workflows

CYP2A6-Mediated Metabolism of Nicotine

The primary metabolic pathway of nicotine involves its oxidation to cotinine, a reaction predominantly catalyzed by CYP2A6.

Caption: CYP2A6 catalyzes the initial oxidation of nicotine.

Experimental Workflow for CYP2A6 Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro experiment to assess the inhibitory effect of a compound on CYP2A6 activity.

Caption: Workflow for in vitro CYP2A6 inhibition screening.

Logical Relationship of Inhibition Parameters

This diagram illustrates the relationship between experimental data and the key inhibition parameters, IC50 and Ki.

Caption: Derivation of IC50 and Ki from experimental data.

Conclusion

The use of selective small molecule inhibitors is indispensable for characterizing the function of CYP2A6. This guide has provided a framework for understanding and utilizing these chemical probes, from the interpretation of quantitative inhibition data to the practical execution of experimental protocols. While the specific probe "this compound" remains elusive in the public domain, the principles and methodologies outlined herein using well-established inhibitors like tranylcypromine and 8-MOP provide a robust foundation for any investigation into CYP2A6 enzymology. As new and more selective probes are developed, these fundamental approaches will continue to be critical for advancing our understanding of this important drug-metabolizing enzyme.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. CYP2A6 - Wikipedia [en.wikipedia.org]

- 3. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP2A6 cytochrome P450 family 2 subfamily A member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro metabolic characteristics of cytochrome P-450 2A6 in Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Substrate Specificity of CYP2A6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome P450 2A6 (CYP2A6) is a key enzyme in human drug metabolism, primarily expressed in the liver.[1] While it constitutes a relatively small fraction of the total hepatic CYP content, its specific substrate profile, which includes the psychoactive compound nicotine and various procarcinogens, positions it as a critical enzyme in toxicology and drug development.[1][2] This technical guide provides an in-depth overview of the substrate specificity of CYP2A6, detailing its known substrates, inhibitors, and inducers. Furthermore, it outlines common experimental protocols for characterizing CYP2A6 activity and presents key metabolic pathways and experimental workflows as visual diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

CYP2A6 Substrate and Ligand Profile

CYP2A6 is characterized by a relatively small and constrained active site, which dictates its preference for small, planar molecules.[3][4] Its substrate profile is diverse, encompassing therapeutic drugs, procarcinogens, and environmental toxins.

Substrates

CYP2A6 is the primary enzyme responsible for the metabolism of nicotine to cotinine, a critical step in nicotine clearance.[1][2][5] It is also the principal enzyme for the 7-hydroxylation of coumarin, a reaction so specific that it is often used as a probe for CYP2A6 activity.[6][7] Other notable substrates include the anticancer prodrug tegafur, the anticonvulsant valproic acid, and the sedative dexmedetomidine.[8]

Table 1: Selected Substrates of CYP2A6 and their Kinetic Parameters

| Substrate | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference(s) |

| Coumarin | 1.48 ± 0.37 | 3.36 ± 0.18 | [9] |

| Nicotine | - | - | [1][2] |

| Tegafur | - | - | [8] |

| Valproic Acid | - | - | [8] |

| Dexmedetomidine | - | - | [8] |

| Methoxyflurane | - | - | [8] |

| Halothane | - | - | [8] |

| Losigamone | - | - | [8] |

| SM-12502 | - | - | [8] |

| Aflatoxin B1 | - | - | [8] |

| NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | - | - | [8] |

Note: A comprehensive list of kinetic parameters is often study-dependent and can vary based on the experimental system (e.g., human liver microsomes, recombinant enzyme).

Inhibitors

Inhibition of CYP2A6 can have significant clinical implications, particularly for individuals who smoke or are prescribed drugs metabolized by this enzyme. Inhibitors can be classified as competitive, non-competitive, or mechanism-based. Tranylcypromine is a potent and relatively selective inhibitor of CYP2A6.[10][11] Other notable inhibitors include methoxsalen (8-methoxypsoralen), pilocarpine, and grapefruit juice.[12]

Table 2: Selected Inhibitors of CYP2A6 and their Inhibition Constants

| Inhibitor | Ki (µM) | IC50 (µM) | Type of Inhibition | Reference(s) |

| Tranylcypromine | - | 0.42 ± 0.07 | - | [10] |

| Methoxsalen (8-Methoxypsoralen) | 0.25 | - | Mechanism-based | [13] |

| Pilocarpine | - | 5.31 | Competitive | [12][14] |

| Tryptamine | 1.7 | - | Competitive | [13] |

| (R)-(+)-Menthofuran | 2.0 | - | - | [13] |

| Diethyldithiocarbamic acid (DDC) | - | 156.35 | - | [12] |

| Rifampicin | - | 38.81 | - | [12] |

Inducers

Induction of CYP2A6 can lead to accelerated metabolism of its substrates, potentially reducing their efficacy or increasing the production of toxic metabolites. Known inducers of CYP2A6 include phenobarbital and rifampicin.[8]

Experimental Protocols for Characterizing CYP2A6 Specificity

A variety of in vitro and in silico methods are employed to investigate the substrate specificity of CYP2A6.

In Vitro Metabolism Assays

These assays are fundamental for determining the metabolic fate of a compound and identifying the enzymes involved.

Protocol 1: CYP2A6 Activity Assay using Human Liver Microsomes

-

Objective: To determine the rate of metabolism of a test compound by CYP2A6 in a complex, physiologically relevant system.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

Quenching solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a master mix containing HLMs and the NADPH regenerating system in potassium phosphate buffer.

-

Pre-warm the master mix to 37°C.

-

Initiate the reaction by adding the test compound to the master mix.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold quenching solvent.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

-

To confirm the involvement of CYP2A6, parallel incubations can be performed with a selective CYP2A6 inhibitor (e.g., tranylcypromine).[10]

-

Recombinant CYP2A6 Assays

Using recombinant CYP2A6 expressed in systems like E. coli or baculovirus-infected insect cells allows for the study of the enzyme in isolation, free from the influence of other CYPs.[9][15]

Protocol 2: Coumarin 7-Hydroxylation Assay with Recombinant CYP2A6

-

Objective: To measure the specific activity of recombinant CYP2A6 using its probe substrate, coumarin.[6][7]

-

Materials:

-

Purified recombinant CYP2A6

-

Cytochrome P450 reductase

-

Cytochrome b5 (optional, can enhance activity)

-

Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Coumarin

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Fluorometer

-

-

Procedure:

-

Reconstitute the recombinant CYP2A6 with cytochrome P450 reductase and cytochrome b5 in the presence of lipid vesicles.

-

Prepare a reaction mixture containing the reconstituted enzyme system and coumarin in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding NADPH.

-

Monitor the formation of the fluorescent product, 7-hydroxycoumarin, over time using a fluorometer (excitation ~370 nm, emission ~450 nm).[16]

-

Calculate the reaction velocity from the rate of fluorescence increase.

-

CYP2A6 Inhibition Assays

These assays are crucial for identifying potential drug-drug interactions.

Protocol 3: IC50 Determination for a CYP2A6 Inhibitor

-

Objective: To determine the concentration of an inhibitor that causes 50% inhibition of CYP2A6 activity.[17]

-

Materials:

-

Human liver microsomes or recombinant CYP2A6 system

-

CYP2A6 probe substrate (e.g., coumarin)

-

Test inhibitor at a range of concentrations

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Analytical instrumentation (fluorometer or LC-MS/MS)

-

-

Procedure:

-

Pre-incubate the enzyme source (HLMs or recombinant CYP2A6) with a range of concentrations of the test inhibitor at 37°C.

-

Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate for a fixed period where the reaction is linear.

-

Terminate the reaction and quantify the amount of product formed.

-

Plot the percentage of remaining CYP2A6 activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Ligand Binding Assays

Spectral binding assays can provide information on the affinity of a compound for the CYP2A6 active site.[4][18]

Protocol 4: Type I and Type II Spectral Binding Titration

-

Objective: To determine the dissociation constant (Kd) of a ligand for CYP2A6.

-

Materials:

-

Purified CYP2A6

-

Test ligand

-

Potassium phosphate buffer (pH 7.4)

-

Dual-beam spectrophotometer

-

-

Procedure:

-

Prepare a solution of purified CYP2A6 in potassium phosphate buffer.

-

Record the baseline absorbance spectrum of the enzyme.

-

Titrate the enzyme solution with increasing concentrations of the test ligand.

-

Record the difference spectrum after each addition.

-

A Type I spectral shift (peak at ~390 nm, trough at ~420 nm) indicates substrate binding, while a Type II shift (peak at ~430 nm, trough at ~410 nm) suggests binding to the heme iron, typical of some inhibitors.

-

Plot the change in absorbance against the ligand concentration and fit the data to an appropriate binding equation to determine the Kd.[4]

-

Computational Modeling

In silico approaches such as molecular docking and pharmacophore modeling can predict the binding of novel compounds to the CYP2A6 active site and rationalize observed metabolic profiles.[19][20][21][22]

Protocol 5: Molecular Docking of a Ligand into the CYP2A6 Active Site

-

Objective: To predict the binding pose and affinity of a ligand within the CYP2A6 active site.

-

Software:

-

Procedure:

-

Obtain the 3D crystal structure of CYP2A6 from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogens, assigning partial charges, and defining the active site grid.

-

Prepare the 3D structure of the ligand, assigning appropriate protonation states and charges.

-

Perform the docking simulation to generate a series of possible binding poses for the ligand in the active site.

-

Rank the poses based on a scoring function that estimates the binding affinity.

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and active site residues.

-

Visualizing CYP2A6 Pathways and Workflows

Metabolic Pathways

The metabolism of key CYP2A6 substrates can be visualized to illustrate the sequential enzymatic reactions.

Figure 1. Simplified metabolic pathway of nicotine by CYP2A6.

Figure 2. General pathway for the metabolic activation of procarcinogens by CYP2A6.

Experimental Workflows

The logical flow of experiments to characterize a novel compound's interaction with CYP2A6 can be depicted.

Figure 3. Experimental workflow for characterizing a novel compound's interaction with CYP2A6.

Conclusion

The substrate specificity of CYP2A6 is a critical consideration in drug development and toxicology. Its central role in the metabolism of nicotine makes it a key target for smoking cessation therapies, while its ability to activate procarcinogens underscores its importance in cancer research. A thorough understanding of a new chemical entity's potential to be a substrate, inhibitor, or inducer of CYP2A6 is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions. The experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive characterization of these interactions.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. CYP2A6 metabolism in the development of smoking behaviors in young adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]